molecular formula C30H20O10 B13092006 6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B13092006
M. Wt: 540.5 g/mol
InChI Key: DZUMWIOUSTYKKH-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one . This name reflects:

  • The parent chromen-4-one system at position 4 of the heterocyclic ring.
  • Substituents on the chromen-4-one cores:
    • A 4-hydroxyphenyl group at position 2 of the first core.
    • A phenoxy bridge at position 6, substituted with a second chromen-4-one moiety at position 4.
  • Stereochemical designation (S) at the C2 position of the dihydrochromen ring.

The structural representation (Figure 1) shows two chromen-4-one units linked by an ether bond between the phenolic oxygen of one unit and the phenyl group of the other. The S-configuration at C2 introduces chirality, influencing molecular interactions and physicochemical properties.

Table 1: Key Structural Descriptors

Property Value
SMILES C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O
InChIKey DZUMWIOUSTYKKH-QHCPKHFHSA-N

Common Synonyms and Historical Naming Conventions

This compound has been referenced under multiple synonyms in chemical databases and literature:

  • HY-N1657 : A catalog designation used in phytochemical research for plant-derived flavonoids.
  • AKOS040760978 : A commercial identifier in specialty chemical inventories.

Historically, biflavonoids were named based on their plant sources before systematic nomenclature became standardized. For example, early studies on Metasequoia glyptostroboides referred to this compound as "metasequoia biflavone C". Such names persist in ecological and botanical contexts but lack the precision required for chemical identification.

Molecular Formula and Atomic Composition Analysis

The molecular formula C₃₀H₂₀O₁₀ (Table 2) reveals:

  • 30 carbon atoms : Distributed across aromatic rings, heterocyclic systems, and bridging groups.
  • 20 hydrogen atoms : Primarily on aromatic and aliphatic carbons.
  • 10 oxygen atoms : Found in hydroxyl groups, ketones, and ether linkages.

Table 2: Atomic Composition

Element Quantity Role in Structure
C 30 Aromatic rings, chromen-4-one cores, bridge
H 20 C-H bonds in rings and aliphatic chains
O 10 Hydroxyls, ketones, ethers

The molecular weight is 540.5 g/mol , calculated using PubChem’s atomic mass data. Mass spectrometry would show fragmentation patterns characteristic of flavonoid dimers, with peaks corresponding to loss of hydroxyl groups (-17 Da) and cleavage of the ether bridge.

Isomeric Considerations and Stereochemical Configuration

The compound exhibits two forms of isomerism:

  • Stereoisomerism : The (2S) configuration at the dihydrochromen moiety creates a chiral center. Enantiomeric forms could theoretically exist but have not been reported in natural sources.
  • Tautomerism : The α,β-unsaturated ketone in the chromen-4-one system allows keto-enol tautomerism, though the keto form dominates under physiological conditions.

X-ray crystallography would confirm the S-configuration and planar arrangement of the chromen-4-one cores. Nuclear magnetic resonance (NMR) data would reveal distinct signals for:

  • Aromatic protons in the 6.5–8.0 ppm range.
  • Hydroxyl protons as broad singlets near 5.0 ppm.
  • Diastereotopic protons on the dihydrochromen ring, split into multiplets due to restricted rotation.

Properties

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

IUPAC Name

6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2/t23-/m0/s1

InChI Key

DZUMWIOUSTYKKH-QHCPKHFHSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

  • Step 1: Preparation of Chromone Derivatives
    The starting materials are typically 5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl compounds, synthesized via cyclization of appropriate hydroxyacetophenones with malonic acid derivatives under acidic conditions.

  • Step 2: Phenoxy Coupling
    The key step involves the nucleophilic aromatic substitution or etherification between the chromone derivative and a 4-hydroxyphenyl chromen-4-one scaffold. This coupling is performed under controlled basic or catalytic conditions to form the phenoxy linkage.

  • Step 3: Stereochemical Control
    The (2S) stereochemistry is maintained by using chiral catalysts or starting from enantiomerically pure precursors. This step is critical to preserve biological activity.

Catalysts and Solvents

  • Catalysts such as Lewis acids or transition metal complexes (e.g., palladium-based catalysts) are often employed to facilitate coupling reactions.
  • Solvents include methanol, ethanol, dichloromethane , and sometimes dimethylformamide (DMF) for better solubility and reaction control.

Reaction Conditions

Step Reaction Type Reagents/Catalysts Solvent Temperature (°C) Time (hours) Yield (%)
1 Cyclization Hydroxyacetophenone, Malonic Acid, Acid catalyst (e.g., HCl) Ethanol/Water 80–100 4–6 70–85
2 Etherification/Coupling Phenolic chromone derivative, Base (e.g., K2CO3), Pd catalyst DMF/Dichloromethane 50–80 12–24 60–75
3 Purification Chromatography (silica gel) Room temperature

Industrial Scale Preparation

  • Continuous Flow Reactors: Industrial synthesis employs continuous flow reactors to maintain precise temperature and pressure, improving reproducibility and scalability.
  • Purification: High-performance liquid chromatography (HPLC) and preparative chromatography are used to isolate the compound from side products and ensure high purity (>98%).
  • Optimization: Reaction parameters such as solvent ratios, catalyst loading, and reaction time are optimized to maximize yield and minimize impurities.

Chemical Reaction Analysis Related to Preparation

Oxidation and Reduction Steps

  • Oxidation of intermediate compounds may be performed using potassium permanganate or hydrogen peroxide to introduce or maintain hydroxyl and keto groups essential for the chromone structure.
  • Reduction steps using sodium borohydride or lithium aluminum hydride can modify keto groups to alcohols if required during intermediate stages.

Stability Considerations

  • The multiple hydroxyl groups necessitate mild reaction conditions to prevent unwanted side reactions such as over-oxidation or polymerization.
  • Protecting groups may be employed transiently during synthesis to shield hydroxyl groups, which are later removed under mild acidic or basic conditions.

Research Findings on Preparation Efficiency

Studies indicate that the highest yields are obtained when:

  • The phenoxy coupling is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • The use of chiral catalysts or starting materials ensures stereochemical integrity with enantiomeric excess (ee) values above 95%.
  • Purification via preparative HPLC yields compound purity exceeding 98%, suitable for biological assays.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Notes
Starting Material Purity ≥ 98% Ensures fewer side products
Catalyst Type Pd-based, Lewis acids Enhances coupling efficiency
Solvent DMF, Dichloromethane, Ethanol Selected for solubility and reactivity
Temperature 50–100 °C Controlled to avoid decomposition
Reaction Time 4–24 hours Depends on step and scale
Yield 60–85% Varies by step and optimization
Purity after Purification ≥ 98% Confirmed by HPLC and NMR analysis
Stereochemical Purity (ee) > 95% Critical for biological activity

Chemical Reactions Analysis

Types of Reactions

6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

  • Case Study : A study demonstrated that the compound effectively scavenges free radicals in vitro, suggesting potential applications in preventing oxidative damage in cells .

Anticancer Properties

The compound has been evaluated for its anticancer effects across different cancer cell lines.

  • Research Findings : In vitro studies showed that it inhibits the proliferation of breast cancer cells by inducing apoptosis . The mechanism involves the modulation of signaling pathways related to cell survival.

Cardioprotective Effects

The cardioprotective properties of this compound have been highlighted in several studies.

  • Case Study : A study on animal models showed that administration of the compound reduced myocardial infarction size and improved cardiac function post-injury . This suggests its potential as a therapeutic agent in cardiovascular diseases.

Neuroprotective Effects

This compound may also offer neuroprotective benefits.

  • Research Findings : In models of neurodegeneration, it has been shown to protect neurons from damage induced by neurotoxins, possibly due to its antioxidant capabilities .

Anti-inflammatory Properties

The anti-inflammatory effects of the compound have been documented in various studies.

  • Case Study : Research indicated that it significantly reduces levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli . This positions it as a potential treatment for inflammatory diseases.

Drug Development

Due to its diverse biological activities, the compound is being explored for drug development targeting various conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Formulation in Nutraceuticals

The compound's health benefits have led to its incorporation into dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Mechanism of Action

The mechanism of action of 6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets. It can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Bioactivities References
Target Compound 6-phenoxy bridge; 5,7-dihydroxy; 2-(4-hydroxyphenyl) ~580.5 Enhanced antioxidant activity due to dual flavone cores; moderate solubility in polar solvents .
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one (Genistein) 3-(4-hydroxyphenyl); 5,7-dihydroxy 270.24 Tyrosine kinase inhibition; estrogenic activity; high solubility in DMSO/ethanol .
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,6-bis(glucosyl)chromen-4-one 3,6-diglucosides; 5,7-dihydroxy 756.63 Increased hydrophilicity; reduced membrane permeability; antidiabetic potential .
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one 6-prenyl group; 2,4-dihydroxyphenyl 354.35 Enhanced lipophilicity (logP ~3.2); antimicrobial activity .
5,7,2′-Trihydroxy-4′-methoxy-6,8-dimethylflavanone 4′-methoxy; 6,8-dimethyl 360.37 Improved metabolic stability; anti-inflammatory effects .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Genistein 3,6-Diglucosylated Derivative Prenylated Derivative
LogP (Predicted) 2.8 2.1 -1.5 3.2
Water Solubility Low Moderate High Very low
Hydrogen Bond Donors 8 4 12 5
Bioavailability Moderate High Low High

Key Observations :

  • The target compound exhibits intermediate logP (2.8), balancing lipophilicity and hydrophilicity, which may enhance tissue penetration compared to highly polar glycosides (e.g., 3,6-diglucosylated derivative) .
  • Genistein’s lower molecular weight and fewer hydrogen bond donors contribute to its superior bioavailability .
  • Prenylated derivatives (e.g., 6-(3-methylbut-2-enyl)) show markedly higher logP, favoring interaction with lipid membranes but limiting aqueous solubility .

Computational and Experimental Insights

  • Solvent Effects : DFT studies on genistein reveal solvent-dependent conformational changes, with aqueous environments stabilizing planar structures via hydrogen bonding . Similar behavior is expected for the target compound but requires validation.
  • Stereochemical Impact : The (2S) configuration in the target compound may enhance binding to chiral biological targets (e.g., enzymes) compared to racemic analogs .

Biological Activity

The compound 6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O5C_{17}H_{14}O_5 with a molecular weight of 298.29 g/mol. It features a complex structure characterized by multiple hydroxyl groups and chromene rings, which are typical for flavonoids known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
InChI KeyONESXBRHUWVWFD-UHFFFAOYSA-N

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties . Studies have demonstrated that the compound exhibits significant free radical scavenging activity, which can mitigate oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that donate electrons to free radicals, neutralizing them and preventing cellular damage.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. By modulating inflammatory pathways, it may reduce chronic inflammation associated with various diseases. A study highlighted its potential in reducing inflammation in models of rheumatoid arthritis by downregulating NF-kB signaling pathways.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies have reported its efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. Furthermore, it appears to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Neuroprotective Effects

Neuroprotection is another area where this compound demonstrates potential. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of apoptotic pathways and enhancement of mitochondrial function.

Case Studies

  • Breast Cancer Cell Lines : In a study published in Molecular Cancer Therapeutics, the compound was tested on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability and induction of apoptosis via mitochondrial pathways .
  • Rheumatoid Arthritis Models : Another study evaluated its anti-inflammatory effects in animal models of rheumatoid arthritis, where it significantly reduced joint swelling and inflammatory markers .
  • Neuroprotection in Alzheimer's Disease : Research indicated that administration of the compound improved cognitive function in mice models by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation, effectively neutralizing free radicals.
  • Anti-inflammatory Pathway Modulation : Inhibition of NF-kB and MAPK signaling pathways reduces the expression of inflammatory cytokines.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.